molecular formula C10H12FNO B13035420 1-Amino-1-(2-fluoro-5-methylphenyl)acetone

1-Amino-1-(2-fluoro-5-methylphenyl)acetone

Cat. No.: B13035420
M. Wt: 181.21 g/mol
InChI Key: NYRICVACHPSBDE-UHFFFAOYSA-N
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Description

1-Amino-1-(2-fluoro-5-methylphenyl)acetone is an organic compound with the molecular formula C10H12FNO It is characterized by the presence of an amino group, a fluoro-substituted phenyl ring, and an acetone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-1-(2-fluoro-5-methylphenyl)acetone typically involves the reaction of 2-fluoro-5-methylbenzaldehyde with a suitable amine under reductive amination conditions. The process may include the use of reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon. The reaction is usually carried out in an organic solvent such as ethanol or methanol at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-1-(2-fluoro-5-methylphenyl)acetone can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The carbonyl group in the acetone moiety can be reduced to form alcohols.

    Substitution: The fluoro group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-Amino-1-(2-fluoro-5-methylphenyl)acetone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Amino-1-(2-fluoro-5-methylphenyl)acetone involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluoro-substituted phenyl ring can participate in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets, thereby modulating various biochemical pathways.

Comparison with Similar Compounds

  • 1-Amino-1-(2-chloro-5-methylphenyl)acetone
  • 1-Amino-1-(2-bromo-5-methylphenyl)acetone
  • 1-Amino-1-(2-iodo-5-methylphenyl)acetone

Comparison: 1-Amino-1-(2-fluoro-5-methylphenyl)acetone is unique due to the presence of the fluoro group, which imparts distinct electronic and steric properties compared to its chloro, bromo, and iodo analogs. The fluoro group can enhance the compound’s stability and reactivity, making it a valuable intermediate in various chemical reactions.

Properties

Molecular Formula

C10H12FNO

Molecular Weight

181.21 g/mol

IUPAC Name

1-amino-1-(2-fluoro-5-methylphenyl)propan-2-one

InChI

InChI=1S/C10H12FNO/c1-6-3-4-9(11)8(5-6)10(12)7(2)13/h3-5,10H,12H2,1-2H3

InChI Key

NYRICVACHPSBDE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)F)C(C(=O)C)N

Origin of Product

United States

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